
4-Nitro-1H-indazole
Overview
Description
4-Nitro-1H-indazole (CAS: 2942-40-7) is a nitro-substituted indazole derivative with a nitro group at the C4 position of the six-membered aromatic ring. This compound is widely used as a synthetic intermediate in pharmaceutical and materials chemistry due to its versatile reactivity . Key applications include its role in synthesizing sulfonamide derivatives (e.g., N-(1H-Indazol-4-yl)-4-sulfonamides) , C–H arylation precursors , and intermediates for bioactive molecules. Its structure has been validated via NMR, HRMS, and X-ray crystallography .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1H-indazole can be achieved through various methods. One common approach involves the nitration of 1H-indazole. This process typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the 4-position.
Another method involves the cyclization of appropriate precursors. For instance, the reaction of 2-nitrobenzylamine with hydrazine can lead to the formation of this compound through an intramolecular cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. The use of continuous flow reactors can enhance the efficiency and safety of the nitration reaction. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions. For example, the reaction with nucleophiles such as amines or thiols can lead to the formation of substituted indazole derivatives.
Oxidation: Although less common, the indazole ring can undergo oxidation under specific conditions to form oxo-indazole derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: 4-Amino-1H-indazole.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation: Oxo-indazole derivatives.
Scientific Research Applications
Antimicrobial Activity
4-Nitro-1H-indazole has demonstrated significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, as summarized in the table below:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in response to rising antibiotic resistance .
Anticancer Potential
Research indicates that derivatives of this compound exhibit anticancer properties. For instance, compounds synthesized from this scaffold have shown activity against various cancer cell lines, including HT29 (colonic cancer) and A549 (lung cancer). These compounds can induce cell cycle arrest and apoptosis, highlighting their therapeutic potential .
Anti-inflammatory Effects
Studies have identified this compound derivatives as potential anti-inflammatory agents. They may inhibit specific signaling pathways involved in inflammation, thereby providing therapeutic benefits in conditions characterized by excessive inflammation .
Synthesis of Heterocyclic Compounds
This compound serves as an important intermediate in the synthesis of more complex heterocycles. For example, it can undergo palladium-catalyzed oxidative arylation to produce C7-substituted indazoles, which are valuable in medicinal chemistry . The following table summarizes various synthetic strategies involving this compound:
Reaction Type | Description | Yield (%) |
---|---|---|
Palladium-catalyzed arylation | Direct arylation at C7 position using various arenes as coupling partners | Moderate to good |
N-glycosylation | Synthesis of ribonucleosides from this compound | 66% (thermodynamic) |
Alkylation with dibromoethane | Formation of N-(2-bromoethyl)- and N-vinyl-nitro-1H-indazoles | Reasonable amounts |
These reactions illustrate the versatility of this compound in generating diverse chemical entities .
Material Science
Beyond its medicinal uses, this compound has potential applications in material science. Its derivatives can be utilized in the development of organic light-emitting diodes (OLEDs) and as corrosion inhibitors. The unique electronic properties imparted by the nitro group make these compounds suitable for various industrial applications .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several nitroindazole derivatives against common pathogens. The results indicated that modifications to the nitro group significantly influenced the MIC values, suggesting that structural optimization could enhance efficacy .
Case Study 2: Anticancer Activity
In a recent investigation, a series of this compound derivatives were tested for anticancer activity. One compound exhibited selective cytotoxicity towards HT29 cells while sparing normal cells, indicating its potential as a targeted therapy for colorectal cancer .
Mechanism of Action
The mechanism of action of 4-Nitro-1H-indazole and its derivatives often involves the interaction with specific molecular targets. For instance, some derivatives act as kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Reactivity Differences
- Formaldehyde Addition :
4-Nitro-1H-indazole reacts with formaldehyde to yield both 1-CH₂OH and 2-CH₂OH derivatives, unlike 5-nitro- and 6-nitro-1H-indazoles, which exclusively form 1-CH₂OH products. This dual reactivity arises from the nitro group’s electronic effects at C4, stabilizing alternative transition states . - C–H Arylation :
In this compound, regioselective C3 or C7 arylation is achievable using solvent/ligand systems (e.g., Pd(OAc)₂ with PPh₃ in water for C3 vs. phen in DMA for C7) . This contrasts with 5-nitroindazoles, where steric hindrance from the nitro group limits such flexibility.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
4-Nitro-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and the implications of its biological activity based on recent studies.
Chemical Structure and Synthesis
This compound belongs to the indazole family, characterized by a five-membered ring containing nitrogen atoms. The nitro group at the 4-position is crucial for its biological activity. Various synthetic routes have been developed to obtain this compound, including palladium-catalyzed reactions that allow for selective arylation at the C3 or C7 positions of the indazole ring, demonstrating the compound's versatility in chemical modifications .
Antitumor Activity
Recent research has highlighted the antitumor potential of this compound derivatives. For instance, compounds derived from this scaffold have shown significant inhibitory effects against various cancer cell lines, including:
- IC50 Values :
The structure-activity relationship (SAR) studies indicate that modifications at the 4-position enhance potency against specific cancer targets, such as FGFR1 and IDO1 .
Antiparasitic Activity
This compound derivatives have also demonstrated notable antiparasitic properties. A study reported that certain derivatives exhibited remarkable trichomonacidal activity against Trichomonas vaginalis at concentrations as low as 10 μg/mL. Additionally, some compounds showed moderate antichagasic activity .
Case Studies
Several case studies illustrate the pharmacological effects of this compound:
- Antitumor Efficacy :
- Inhibition of Enzymatic Activity :
Pharmacological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The nitro group is believed to facilitate interactions with enzyme active sites, enhancing inhibitory effects on targets like FGFR and IDO.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : Compounds derived from this compound have been shown to trigger apoptotic pathways in malignant cells .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Nitro-1H-indazole, and how can reaction conditions be optimized for yield?
- Methodology : The compound is typically synthesized via nitration of 1H-indazole using mixed acids (e.g., HNO₃/H₂SO₄). Optimization involves controlling nitration temperature (0–5°C) and stoichiometry to minimize byproducts like 5- or 6-nitro isomers . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical. Yield improvements (~70–80%) are achievable using regioselective catalysts (e.g., zeolites) .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms substitution patterns; the nitro group deshields adjacent protons (e.g., H-3 and H-7 in 1H-indazole ring) .
- XRD : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves nitro group orientation and hydrogen bonding. WinGX/ORTEP software visualizes anisotropic displacement parameters .
- MS : High-resolution mass spectrometry validates molecular weight (C₇H₅N₃O₂; theoretical 163.13 g/mol) .
Q. What preliminary pharmacological screening models are suitable for assessing this compound’s bioactivity?
- Methodology : In vitro assays include kinase inhibition (e.g., PKA/PKC isoforms) and cytotoxicity (MTT assay on cancer cell lines). Dose-response curves (IC₅₀ values) and selectivity indices compare nitroindazole derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges during nitration of 1H-indazole derivatives be addressed computationally?
- Methodology : Density Functional Theory (DFT) predicts electrophilic aromatic substitution pathways. Solvent effects (e.g., acetic acid vs. sulfuric acid) and transition-state stabilization are modeled using Gaussian or ORCA software. Experimental validation via HPLC monitors isomer ratios .
Q. What strategies improve the refinement of this compound’s crystal structure using SHELX?
- Methodology :
- Data collection : High-resolution (<1.0 Å) data reduces overfitting. SHELXC/D/E pipelines handle twinning or pseudo-symmetry .
- Refinement : Anisotropic displacement parameters for nitro groups; restraints on aromatic ring planarity. Use SHELXL’s PART command to model disorder .
- Validation : R-factor convergence (<5%) and Hirshfeld surface analysis ensure accuracy .
Q. How should contradictory data in biological activity assays (e.g., conflicting IC₅₀ values) be analyzed?
- Methodology : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) . Statistical tools (e.g., Grubbs’ test for outliers) and dose-response replications identify experimental variability. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What structural modifications enhance this compound’s selectivity for kinase targets?
- Methodology :
- SAR studies : Introduce substituents at N-1 (e.g., benzyl groups) or C-3 (halogens) to modulate steric/electronic effects .
- Docking simulations : AutoDock Vina predicts binding poses in ATP-binding pockets. Compare with co-crystal structures of related inhibitors .
Q. How do metabolic pathways affect this compound’s stability in vivo?
- Methodology : Liver microsome assays (human/rat) identify primary metabolites (e.g., nitro-reduction to amine). LC-MS/MS tracks degradation products. CYP450 isoform-specific inhibitors (e.g., ketoconazole) pinpoint metabolic enzymes .
Q. Guidelines for Methodological Rigor
Properties
IUPAC Name |
4-nitro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)7-3-1-2-6-5(7)4-8-9-6/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTVZVUYPVQEIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183637 | |
Record name | Indazole, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-40-7 | |
Record name | 4-Nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2942-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitroindazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitroindazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96892 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Indazole, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-NITROINDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99ML8W90BD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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